![molecular formula C23H17BrF3N3O2S B12022966 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 618383-54-3](/img/structure/B12022966.png)
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with the molecular formula C23H17BrF3N3O2S and a molecular weight of 536.374 g/mol . This compound is known for its unique structural features, including a bromophenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethoxyphenylacetamide moiety through a sulfanyl linkage.
Vorbereitungsmethoden
The synthesis of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridine ring substituted with bromophenyl, cyano, and trifluoromethyl groups. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of Substituents: The bromophenyl, cyano, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfanyl Linkage Formation: The pyridine derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: Finally, the ethoxyphenylacetamide moiety is introduced through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
2-{[6-(4-Bromphenyl)-3-cyan-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Cyanogruppe kann zu einem Amin reduziert werden.
Substitution: Die Bromphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Hydrolyse: Die Acetamid-Einheit kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibit promising anticancer properties. The compound is hypothesized to act as a potent inhibitor of specific kinases involved in cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including those with mutations in the BRAF and RAS genes, which are commonly associated with melanoma and colorectal cancers .
Inhibition of MEK/ERK Pathway
The compound is believed to interact with the MEK/ERK signaling pathway, which is crucial for cell division and survival. Inhibitors targeting this pathway have been extensively studied for their ability to halt tumor growth. In particular, studies have demonstrated that similar compounds can significantly decrease phosphorylation of ERK1/2, leading to reduced cancer cell proliferation . This mechanism positions this compound as a candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that compounds within this structural class may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of purinergic signaling pathways has been linked to improved outcomes in models of inflammation and organ function, indicating a broader therapeutic scope for these compounds beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:
- Pyridine Ring : Essential for receptor binding and biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Bromophenyl Substitution : Potentially increases potency through enhanced interactions with target proteins.
Feature | Importance |
---|---|
Pyridine Ring | Receptor binding |
Trifluoromethyl Group | Lipophilicity and stability |
Bromophenyl Substitution | Potency enhancement |
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of related compounds against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated that concentrations around 0.3 µM effectively inhibited cell growth, demonstrating the potential of these compounds as therapeutic agents in hematological malignancies .
Case Study 2: In Vivo Tumor Models
In vivo studies using xenograft models have shown that similar compounds can inhibit tumor growth significantly when administered orally. For example, dosing at 10 mg/kg led to notable tumor regression in models derived from BRAF mutant lines, highlighting the clinical relevance of targeting the MEK pathway in cancer therapy .
Wirkmechanismus
The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, the cyano group can act as an electron-withdrawing group, and the trifluoromethyl group can enhance lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören:
- 2-{[6-(4-Bromphenyl)-3-cyan-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamid .
- 2-{[6-(4-Bromphenyl)-3-cyan-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamid .
- **2-{[6-(4-Bromphenyl)-3-cyan-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamid .
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in den Substituenten am Phenylring, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann.
Biologische Aktivität
The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS No. 618383-54-0) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H17BrF3N3OS
- Molecular Weight : 472.321 g/mol
- Structure : The compound features a pyridine ring with various substituents, including bromine, trifluoromethyl, and ethoxy groups, which may influence its biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiosemicarbazones have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways . The presence of sulfur in the structure of thiosemicarbazones has been linked to enhanced biological activity compared to their non-sulfur counterparts .
Case Study: In Vitro Anticancer Activity
A study investigated the anticancer effects of various derivatives of pyridine-based compounds, including those similar to our target compound. The results showed that these derivatives could inhibit cell proliferation in several cancer cell lines, suggesting a promising avenue for further research into the anticancer potential of This compound .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes, particularly cholinesterases (AChE and BChE). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease.
Inhibition Studies
Research has shown that similar compounds exhibit moderate inhibitory effects on AChE and BChE, with IC50 values ranging from 10 µM to 20 µM depending on the specific structure and substituents present . The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased inhibitory potency.
Compound Structure | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Reference Compound | 19.2 | 13.2 |
Target Compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of related compounds have also been explored. Compounds containing pyridine rings have shown significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
The biological activity of This compound is likely mediated through multiple pathways:
- Caspase Activation : Induction of apoptosis via caspase-dependent pathways.
- Enzyme Inhibition : Competitive inhibition of AChE and BChE through binding interactions influenced by the electron-withdrawing groups.
- Radical Scavenging : Interaction with free radicals to mitigate oxidative damage.
Eigenschaften
CAS-Nummer |
618383-54-3 |
---|---|
Molekularformel |
C23H17BrF3N3O2S |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17BrF3N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31) |
InChI-Schlüssel |
OWKCCDAGYLDDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.